2-[(1-{4-[chloro(difluoro)methoxy]phenyl}-2,5-dioxopyrrolidin-3-yl)sulfanyl]-N-(4-chlorophenyl)acetamide
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Overview
Description
2-({1-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-2,5-DIOXOPYRROLIDIN-3-YL}SULFANYL)-N-(4-CHLOROPHENYL)ACETAMIDE is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. This compound features a unique structure that includes a chlorodifluoromethoxyphenyl group, a dioxopyrrolidinyl group, and a chlorophenylacetamide group, making it an interesting subject for chemical research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({1-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-2,5-DIOXOPYRROLIDIN-3-YL}SULFANYL)-N-(4-CHLOROPHENYL)ACETAMIDE typically involves multiple steps:
Formation of the Chlorodifluoromethoxyphenyl Intermediate: This step involves the reaction of a suitable phenol derivative with chlorodifluoromethane in the presence of a base such as potassium carbonate.
Synthesis of the Dioxopyrrolidinyl Intermediate: This intermediate can be synthesized by reacting a suitable amine with maleic anhydride under controlled conditions.
Coupling Reaction: The chlorodifluoromethoxyphenyl intermediate is then coupled with the dioxopyrrolidinyl intermediate using a coupling agent such as dicyclohexylcarbodiimide (DCC).
Final Assembly: The final step involves the reaction of the coupled intermediate with 4-chlorophenylacetamide under suitable conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the carbonyl groups, potentially yielding alcohol derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid for nitration or bromine for halogenation.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a valuable intermediate in organic synthesis.
Biology
In biological research, the compound may be studied for its potential biological activity. Its structural features suggest it could interact with biological targets, making it a candidate for drug discovery and development.
Medicine
In medicinal chemistry, the compound could be explored for its potential therapeutic effects. Its ability to undergo various chemical reactions makes it a versatile scaffold for the design of new drugs.
Industry
In the industrial sector, the compound could be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-({1-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-2,5-DIOXOPYRROLIDIN-3-YL}SULFANYL)-N-(4-CHLOROPHENYL)ACETAMIDE is not fully understood. its structural features suggest it could interact with various molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and other non-covalent interactions. These interactions could modulate the activity of the target molecules, leading to potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 2-({1-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-2,5-DIOXOPYRROLIDIN-3-YL}SULFANYL)-N-(4-FLUOROPHENYL)ACETAMIDE
- 2-({1-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-2,5-DIOXOPYRROLIDIN-3-YL}SULFANYL)-N-(4-BROMOPHENYL)ACETAMIDE
Uniqueness
The uniqueness of 2-({1-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-2,5-DIOXOPYRROLIDIN-3-YL}SULFANYL)-N-(4-CHLOROPHENYL)ACETAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C19H14Cl2F2N2O4S |
---|---|
Molecular Weight |
475.3 g/mol |
IUPAC Name |
2-[1-[4-[chloro(difluoro)methoxy]phenyl]-2,5-dioxopyrrolidin-3-yl]sulfanyl-N-(4-chlorophenyl)acetamide |
InChI |
InChI=1S/C19H14Cl2F2N2O4S/c20-11-1-3-12(4-2-11)24-16(26)10-30-15-9-17(27)25(18(15)28)13-5-7-14(8-6-13)29-19(21,22)23/h1-8,15H,9-10H2,(H,24,26) |
InChI Key |
LFBMYQVLELBMPG-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(=O)N(C1=O)C2=CC=C(C=C2)OC(F)(F)Cl)SCC(=O)NC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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